molecular formula C6H4N2O2 B3054356 Oxazolo[4,5-c]pyridin-2(3H)-one CAS No. 59851-50-2

Oxazolo[4,5-c]pyridin-2(3H)-one

Cat. No.: B3054356
CAS No.: 59851-50-2
M. Wt: 136.11 g/mol
InChI Key: DCIHMFKXUPIFLL-UHFFFAOYSA-N
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Description

Oxazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[4,5-c]pyridin-2(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxy-3-aminopyridine with suitable reagents to form the oxazole ring fused to the pyridine ring. For example, the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate can yield the corresponding thione, which can then be oxidized to form this compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of palladium-catalyzed direct C–H bond functionalization has also been reported for the construction of related oxazole-pyridine scaffolds .

Chemical Reactions Analysis

Types of Reactions: Oxazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thione form of the compound can be oxidized to form the oxazolone.

    Substitution: The compound can undergo substitution reactions at the pyridine ring, particularly at positions that are activated by the presence of the oxazole ring.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation Products: this compound itself is an oxidation product of its thione precursor.

    Substitution Products: Various substituted derivatives of this compound can be synthesized depending on the reagents used.

Scientific Research Applications

Oxazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of Oxazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets can vary based on the specific derivative of the compound being studied .

Comparison with Similar Compounds

Uniqueness: Oxazolo[4,5-c]pyridin-2(3H)-one is unique due to its specific ring fusion and the presence of the oxazolone group, which imparts distinct chemical and biological properties. Its ability to undergo various functionalization reactions makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

3H-[1,3]oxazolo[4,5-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2/c9-6-8-4-3-7-2-1-5(4)10-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIHMFKXUPIFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579707
Record name [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59851-50-2
Record name [1,3]Oxazolo[4,5-c]pyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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